6-Chloro-4-iodopyridine-2-sulfonyl chloride
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Overview
Description
6-Chloro-4-iodopyridine-2-sulfonyl chloride is a heterocyclic compound that contains both chlorine and iodine substituents on a pyridine ring, along with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-iodopyridine-2-sulfonyl chloride typically involves the chlorination and iodination of pyridine derivatives, followed by the introduction of the sulfonyl chloride group. One common method involves the use of chlorinating agents such as thionyl chloride (SOCl₂) and iodinating agents like iodine monochloride (ICl) or iodotrimethylsilane (TMSI). The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and iodination processes, followed by sulfonylation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the intermediates and the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfonamide or oxidized to sulfonic acid derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or oxidizing agents like hydrogen peroxide (H₂O₂).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) in organic solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and amino derivatives.
Oxidation and Reduction: Products include sulfonamides and sulfonic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
6-Chloro-4-iodopyridine-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-Chloro-4-iodopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chlorine and iodine substituents can undergo substitution reactions, allowing for further functionalization of the molecule. These reactions are often facilitated by catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-iodopyridine-4-sulfonyl chloride
- 2-Chloro-6-iodopyridine-4-sulfonyl chloride
- 4-Chloro-2-iodopyridine-6-sulfonyl chloride
Comparison
Compared to similar compounds, 6-Chloro-4-iodopyridine-2-sulfonyl chloride is unique due to the specific positioning of the chlorine, iodine, and sulfonyl chloride groups on the pyridine ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo. For example, the position of the substituents can affect the compound’s ability to participate in coupling reactions and its overall stability .
Properties
Molecular Formula |
C5H2Cl2INO2S |
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Molecular Weight |
337.95 g/mol |
IUPAC Name |
6-chloro-4-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2INO2S/c6-4-1-3(8)2-5(9-4)12(7,10)11/h1-2H |
InChI Key |
HAZHABHGTJTDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)I |
Origin of Product |
United States |
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